5alpha-Androstan-3beta-ol
Overview
Description
Androstanol is a steroidal compound belonging to the class of androstane derivatives. It is a 16-androstene class steroidal pheromone and neurosteroid found in humans and other mammals, notably pigs . Androstanol possesses a characteristic musk-like odor and is known for its role in pheromone signaling and neurosteroid activity .
Mechanism of Action
Target of Action
5alpha-Androstan-3beta-ol, also known as 3β-Hydroxy-5α-androstane, is a steroid hormone that is a major metabolite of testosterone . It primarily targets the gonadotropin secretion and has been implicated as a regulator of this secretion . Gonadotropins are hormones produced by the pituitary gland at the base of the brain, which play a crucial role in sexual development and fertility.
Mode of Action
It is known to have androgenic activity, which means it can bind to androgen receptors and mediate many of the biological actions of testosterone . This includes the development of masculine characteristics and effects on scalp and body hair .
Biochemical Pathways
It is known to be a metabolite of testosterone, which is involved in various biochemical pathways, including the regulation of gonadotropin secretion
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action is the regulation of gonadotropin secretion, which plays a crucial role in sexual development and fertility . It also has androgenic activity, which means it can mediate many of the biological actions of testosterone, including the development of masculine characteristics and effects on scalp and body hair .
Biochemical Analysis
Biochemical Properties
5alpha-Androstan-3beta-ol interacts with various enzymes, proteins, and other biomolecules. It acts as an inverse agonist of the constitutive androstane receptor (mCAR), a nuclear receptor involved in the regulation of various metabolic processes . It is also a metabolite of testosterone, indicating its role in androgenic activity .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been used as a cortisone analog to test its effect on the voltage-dependent potassium channel (Kv) current, indicating its potential role in regulating cellular excitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to androgen receptors present in diverse tissues, initiating a signaling cascade that activates various genes . This leads to the physiological outcomes associated with the hormone.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High-dose vitamin E supplementation resulted in a significant reduction in serum C22 lactone sulfate that was highly correlated with alterations of androgenic steroid metabolites . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a major metabolite of testosterone, indicating its role in the metabolic pathway of androgenic steroids . It is produced via a delta4 pathway that first involves the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone by the enzymes 3β hydroxysteroid dehydrogenase (3β HSD) and 17alpha hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Androstanol can be synthesized through various chemical routes. One method involves the liquid fermentation of tuber bacterial strains to obtain zymotic fluid or mycelium containing androstanol . This method is advantageous due to its low cost, short cycle, easy operation, and controllable quality .
Industrial Production Methods: Industrial production of androstanol may involve large-scale fermentation processes using optimized bacterial strains. The fermentation process is carefully monitored to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Androstanol undergoes several types of chemical reactions, including:
Oxidation: Conversion of androstanol to androstenone.
Reduction: Reduction of androstenone to androstanol.
Substitution: Various substitution reactions involving hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under specific conditions.
Major Products Formed:
Oxidation: Androstenone.
Reduction: Androstanol.
Substitution: Various substituted derivatives of androstanol.
Scientific Research Applications
Androstanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.
Biology: Investigated for its role in pheromone signaling and neurosteroid activity.
Medicine: Explored for its potential therapeutic effects in reducing anxiety and epileptogenic activity.
Industry: Utilized in the fragrance industry due to its characteristic musk-like odor.
Comparison with Similar Compounds
Androstenol: Another 16-androstene class steroidal pheromone with similar properties and functions.
Androstenone: A related compound involved in pheromone signaling and neurosteroid activity.
Androsterone: A metabolite of androstanol with androgenic activity.
Uniqueness of Androstanol: Androstanol is unique due to its specific role as a pheromone and neurosteroid. Its ability to modulate gamma-aminobutyric acid type A receptor activity distinguishes it from other similar compounds . Additionally, its characteristic musk-like odor and presence in various biological fluids highlight its significance in both biological and industrial contexts .
Properties
IUPAC Name |
(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTOLSNIKJIDFF-LOVVWNRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036514 | |
Record name | 5alpha-Androstan-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5a-Androstan-3b-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1224-92-6 | |
Record name | 5α-Androstan-3β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1224-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5alpha-Androstan-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5α-androstan-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1394KPE67H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5a-Androstan-3b-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The second paper investigates the crystal structure of a 17α-aza-D-homo-5α-androstan-3β-ol derivative. How might modifications at the D-ring of the steroid nucleus, as seen in this derivative, influence the biological activity of 5α-Androstan-3β-ol?
A2: Modifications at the D-ring of the steroid nucleus can significantly impact the biological activity of steroid derivatives, including potential interactions with enzymes like 3β-hydroxysteroid oxidase. The study highlights the importance of the D-ring in forming hydrogen bonds that dictate crystal packing []. Changes in this region, such as the introduction of a nitrogen atom and expansion of the ring as seen in the 17α-aza-D-homo derivative, can alter the molecule's shape, polarity, and hydrogen bonding capacity. These alterations could affect its binding affinity to enzymes, cellular receptors, or other biological targets, ultimately modifying its pharmacological profile compared to 5α-Androstan-3β-ol.
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